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Compound of Interest

Compound Name: Cyclohexene-d10

CAS No.: 16035-50-0

Cat. No.: B1357190 Get Quote

Executive Summary
In pharmaceutical research and organic synthesis, deuterated cyclic hydrocarbons serve two

distinct primary functions: as inert NMR solvents and as mechanistic probes.

Cyclohexane-d12 (

) is the industry standard for a non-polar, chemically inert NMR solvent. It is defined by its
saturation, high symmetry, and single chemical environment, making it ideal for solubilizing
lipophilic compounds without interfering with reaction pathways.

Cyclohexene-d10 (

) is an unsaturated, reactive intermediate. It is rarely used as a routine solvent due to its
chemical instability (peroxide formation) and complex NMR signature. Instead, it is utilized as
a mechanistic probe to study metabolic oxidation (alkene vs. alkane), kinetic isotope effects
(KIE), and as a specialized reagent in labeled synthesis.

This guide analyzes the physicochemical divergences, spectroscopic profiles, and handling

protocols for these two isotopologues.
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The fundamental difference lies in the bond saturation, which dictates conformation, density,

and stability.

Comparative Physicochemical Data

Feature
Cyclohexane-d12 (

)

Cyclohexene-d10 (

)

CAS Number 1735-17-7 1603-55-0

Structure Saturated Alkane
Unsaturated Alkene (One

C=C)

Conformation Chair (Rigid, Minimized Strain)
Half-Chair (Planar C=C,

Twisted)

Molecular Weight ~96.24 g/mol ~92.20 g/mol

Boiling Point 80.7°C 83.0°C

Melting Point 6.5°C (Freezes in cold rooms) -104°C (Liquid at low temp)

Density (25°C) 0.89 g/mL ~0.83 g/mL

Dielectric Constant 2.02 (Non-polar) 2.22 (Slightly more polarizable)

Stability Highly Stable Prone to Peroxide Formation

Key Insight: Note the Melting Point difference. Cyclohexane-d12 will freeze in a standard cold

room (4°C) or during low-temperature NMR experiments, potentially cracking tubes.

Cyclohexene-d10 remains liquid but introduces reactivity risks.

NMR Spectroscopy Profiling
For the analytical chemist, the utility of these compounds is defined by their residual solvent

signals.

Cyclohexane-d12: The Clean Background
Cyclohexane-d12 is highly symmetrical (
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point group). All 12 deuterons are chemically equivalent on the NMR timescale due to rapid
ring flipping.

NMR Residual Peak: A sharp singlet at 1.38 ppm.

NMR Peak: A quintet at 26.43 ppm.[1]

Water Signal: Water is sparingly soluble; if present, it appears as a distinct peak, typically

around 0.8 - 1.5 ppm depending on temperature and solute concentration, often overlapping

with the solvent residual.

Cyclohexene-d10: The Complex Signature
Cyclohexene-d10 lacks the high symmetry of cyclohexane. It contains three distinct chemical

environments: Vinyl (on the double bond), Allylic (adjacent to double bond), and Homoallylic

(distant).

NMR Residual Peaks (if not 100% D):

Vinyl Protons: ~5.66 ppm (Multiplet)[2]

Allylic Protons: ~1.99 ppm (Broad multiplet)

Homoallylic Protons: ~1.61 ppm (Multiplet)[2]

Implication: Using Cyclohexene-d10 as a solvent obscures three distinct regions of the

proton spectrum, making it poor for general characterization.

Visualization: NMR & Structural Logic
The following diagram illustrates the structural causality behind the NMR signals and stability.
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Figure 1: Structural causality linking molecular conformation to NMR spectral complexity and

application utility.

Chemical Reactivity & Stability[3][4]
This is the critical differentiator for drug development workflows.

Cyclohexane-d12 (Inert)
Reactivity: Chemically inert under standard laboratory conditions. Resistant to oxidation,

reduction, and acid/base hydrolysis.

Use Case: Ideal for monitoring reactions where the solvent must not participate (e.g., radical

pathways, highly oxidizing environments).

Cyclohexene-d10 (Reactive)[5]
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Allylic Oxidation: The protons (or deuterons) adjacent to the double bond are "allylic" and

have lower bond dissociation energy. This makes them susceptible to radical abstraction and

autoxidation.

Peroxide Hazard: Upon exposure to air and light, cyclohexene forms cyclohexenyl

hydroperoxides. Safety Protocol: Cyclohexene-d10 should be tested for peroxides before

use, especially if distillation is required, to prevent explosion.

Electrophilic Addition: The double bond reacts with electrophiles (e.g., Bromine, acids,

epoxidizing agents).

Applications in Drug Development
A. Metabolic Stability & Kinetic Isotope Effects (KIE)
Cyclohexene-d10 is frequently used to study metabolic pathways involving alkene oxidation

(e.g., P450-mediated epoxidation).

Experiment: Compare the reaction rate of a drug containing a cyclohexene ring vs. its

deuterated analog (Cyclohexene-d10 moiety).

Interpretation: A significant decrease in reaction rate (Primary KIE) indicates that C-H (or C-

D) bond breakage at the allylic position is the rate-determining step.

B. Solubilization & Cryoscopy
Cyclohexane-d12 is used to determine the molecular weight of unknown lipophilic drug

candidates via Cryoscopic methods (Freezing Point Depression).

Why? Its convenient freezing point (6.5°C) and high cryoscopic constant (

K· kg/mol ) make it highly sensitive for MW determination of non-polar analytes.

Visualization: Metabolic Fate & Reactivity
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Figure 2: Divergent metabolic pathways. Cyclohexene-d10 actively participates in oxidation

pathways, whereas Cyclohexane-d12 resists them.

Experimental Protocol: Handling & Storage
Protocol 1: Peroxide Testing for Cyclohexene-d10
Context: Unlike Cyclohexane-d12, Cyclohexene-d10 can form explosive peroxides upon

storage.

Test Strips: Use commercial starch-iodide peroxide test strips.

Procedure: Dip the strip into the solvent aliquot. A color change to blue/black indicates

peroxide presence.

Remediation: If positive (>10 ppm), pass the solvent through a column of activated alumina

before use. Do not distill to dryness.

Protocol 2: Low-Temperature NMR with Cyclohexane-
d12
Context: Cyclohexane-d12 freezes at 6.5°C.

Risk: Sample tubes may crack if frozen rapidly or if the probe temperature drops below 7°C.

Mitigation: For variable temperature (VT) studies below 10°C, mix Cyclohexane-d12 with a

co-solvent (e.g., Toluene-d8) or switch to Cyclohexene-d10 (MP -104°C), provided the
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reactivity profile is acceptable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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